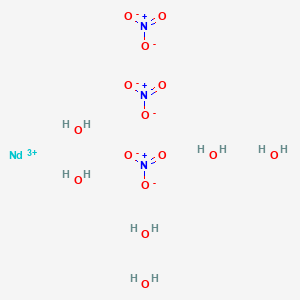
6-Amino-2-methylquinazolin-4-ol
Overview
Description
6-Amino-2-methylquinazolin-4-ol is a heterocyclic compound with the molecular formula C9H9N3O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an amino group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methylquinazolin-4-ol can be achieved through various methods, including:
Aza-reaction: This involves the reaction of anthranilic acid derivatives with formamide or formic acid under high temperature.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between anthranilic acid and formamide, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper can catalyze the formation of quinazoline derivatives from appropriate precursors.
Ultrasound-promoted reaction: Ultrasonic waves can enhance the reaction rates and yields of quinazoline synthesis.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the reaction between hydrophobic and hydrophilic reactants.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for cost-effectiveness and yield. The choice of method depends on the availability of raw materials, desired purity, and production scale.
Chemical Reactions Analysis
6-Amino-2-methylquinazolin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
6-Amino-2-methylquinazolin-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Amino-2-methylquinazolin-4-ol involves its interaction with various molecular targets and pathways. For example, it can inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . Additionally, the compound can interact with enzymes and receptors involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
6-Amino-2-methylquinazolin-4-ol can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Quinoline derivatives: While quinolines have a similar nitrogen-containing heterocyclic structure, they differ in their ring fusion and substitution patterns.
Benzoxazinone derivatives: These compounds are intermediates in the synthesis of quinazolinone derivatives and have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-amino-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNZEXKYMVFLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358486 | |
| Record name | 6-amino-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17329-24-7 | |
| Record name | 6-Amino-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-amino-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2-methylquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)










![(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid](/img/structure/B95512.png)
